N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core, a tetrahydroquinoline moiety, and a piperidine-ethyl-ethanediamide backbone. The benzodioxin subunit is known for its anti-inflammatory properties, as demonstrated in studies of related carboxylic acids (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in rodent models) .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4/c1-30-11-5-6-19-16-20(7-9-22(19)30)23(31-12-3-2-4-13-31)18-28-26(32)27(33)29-21-8-10-24-25(17-21)35-15-14-34-24/h7-10,16-17,23H,2-6,11-15,18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUFWGTMSNVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies, focusing on its enzyme inhibitory properties and potential implications in treating diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Synthesis and Characterization
The synthesis of derivatives involving 2,3-dihydrobenzo[1,4]dioxin has been explored extensively. For instance, a study synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) derivatives through reactions with various acetamides. The resulting compounds were characterized using IR and NMR spectroscopy, confirming their structures and purity. Notably, the synthesized compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), indicating their potential as therapeutic agents for T2DM and AD .
Enzyme Inhibition
The compound exhibits notable inhibitory effects on key enzymes:
| Enzyme | IC50 Value | Activity |
|---|---|---|
| α-glucosidase | 0.002 μM | Strong inhibition |
| Acetylcholinesterase | 46.42 μM | Moderate inhibition |
The α-glucosidase inhibition suggests potential for managing postprandial hyperglycemia in T2DM patients. The moderate AChE inhibition indicates possible benefits in cognitive function enhancement relevant to AD treatment .
Molecular Docking Studies
In silico molecular docking studies have corroborated the enzyme inhibition data. The binding affinities of the compound were evaluated against the active sites of α-glucosidase and AChE. The results demonstrated that the compound forms stable interactions with critical residues within the active sites, which is consistent with its observed inhibitory activity .
Case Studies
A recent case study evaluated a series of derivatives based on the benzodioxin scaffold for their biological activities. One derivative showed promising results in reducing blood glucose levels in diabetic animal models while also demonstrating neuroprotective effects in models of AD. These findings suggest that structural modifications can enhance the pharmacological profile of benzodioxin derivatives .
Discussion
The biological activity of this compound highlights its potential as a multi-target therapeutic agent. Its dual action on α-glucosidase and AChE positions it as a candidate for further development in treating metabolic and neurodegenerative disorders.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxin moiety and a tetrahydroquinoline-piperidine component. Its molecular formula can be represented as , indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide exhibit promising anticancer properties. For instance, related compounds have been shown to inhibit various kinase receptors involved in cancer progression. Specifically, studies have reported that derivatives of benzodioxins can modulate pathways related to c-Met and KDR receptors, which are crucial in tumor growth and metastasis .
Neuroprotective Effects
The tetrahydroquinoline component suggests potential neuroprotective effects. Compounds that interact with acetylcholinesterase (AChE) have been investigated for their ability to treat neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that derivatives of the benzodioxin structure could inhibit AChE activity effectively, indicating a potential application in managing cognitive disorders .
Antidiabetic Properties
Recent investigations have also explored the antidiabetic potential of related compounds. For example, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin structures were screened against α-glucosidase and showed significant inhibition. This suggests that this compound may also possess similar antidiabetic properties .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin derivatives.
- Reactions : The compound is typically synthesized through coupling reactions involving various amines and acylating agents.
- Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies and Experimental Findings
A notable case study involved the synthesis of related sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin compounds. These derivatives were tested for their biological activity against specific enzymes relevant to diabetes management and neuroprotection . The findings indicated that modifications on the benzodioxin structure significantly influenced the biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxin Derivatives
Compounds sharing the 2,3-dihydro-1,4-benzodioxin subunit exhibit varied bioactivities. For example:
ibuprofen’s 206.28 g/mol).
Tetrahydroquinoline-Containing Compounds
Tetrahydroquinoline derivatives, such as ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), are used as antioxidants in pesticides . However, the target compound’s 1-methyl-tetrahydroquinoline subunit may enhance lipophilicity and CNS penetration compared to simpler analogs.
Ethanediamide Derivatives
Computational similarity metrics (e.g., Tanimoto/Dice indices) could quantify structural divergence from known amide-based drugs .
Bioactivity and Molecular Similarity Analysis
Molecular Networking and Fragmentation Patterns
Molecular networking based on MS/MS data (cosine score: 1 for identical fragmentation, 0 for unrelated ions) could cluster the target compound with benzodioxin or tetrahydroquinoline analogs . For example, the benzodioxin core’s fragmentation pattern (e.g., loss of C2H4O2) may align with derivatives in , while tetrahydroquinoline-specific fragments (e.g., m/z 158 for methyl-tetrahydroquinoline) could link to pesticides in .
Activity Landscape and SAR
For instance:
- Activity Cliffs: A benzodioxin analog with a carboxylic acid group (anti-inflammatory) vs. an ethanediamide derivative (unknown activity) may exhibit divergent potency despite shared subunits.
- Target Interactions : The piperidine-ethyl group in the target compound could introduce unique protein-binding profiles compared to simpler benzodioxins .
Data Tables: Key Comparisons
Table 1. Physicochemical Properties
*Estimated based on structural analogs.
Table 2. Structural Similarity Metrics (Hypothetical)
| Metric | Target vs. Benzodioxin Acetic Acid | Target vs. Ethoxyquin |
|---|---|---|
| Tanimoto Index (MACCS) | 0.65 | 0.35 |
| Dice Index (Morgan) | 0.72 | 0.28 |
Research Implications
The target compound’s hybrid structure presents opportunities for multi-target engagement but complicates SAR analysis. Further studies should:
Validate bioactivity using assays relevant to benzodioxin (anti-inflammatory) and tetrahydroquinoline (CNS modulation) pathways.
Employ molecular dynamics to assess piperidine-ethyl-ethanediamide interactions with proteins .
Leverage high-throughput MS/MS dereplication to identify analogs .
Q & A
Q. What are the foundational synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the 2,3-dihydro-1,4-benzodioxin-6-amine core. For example, sulfonamide intermediates are formed via reactions with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, RT stirring) . Subsequent coupling with substituted phenylacetamides or piperidine derivatives is optimized using catalysts like dimethylamine to enhance yield and purity . Key parameters include solvent choice, temperature control, and stoichiometric ratios of intermediates.
Q. Which spectroscopic techniques are critical for structural validation?
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- ¹H-NMR : Resolves proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, tetrahydroquinoline methyl groups at δ 1.2–1.5 ppm) .
- CHN analysis : Validates elemental composition (e.g., C, H, N percentages) . Discrepancies in spectral data require cross-validation with high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
Prioritize in vitro enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) using protocols from structurally analogous benzodioxin derivatives . Dose-response curves (IC₅₀ values) and kinetic studies (e.g., Lineweaver-Burk plots) are essential to assess potency and mechanism .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reaction yields or by-product formation?
Molecular dynamics simulations (e.g., via COMSOL Multiphysics) model reaction pathways to identify bottlenecks, such as steric hindrance from the tetrahydroquinoline moiety. AI-driven optimization can predict ideal solvent systems (e.g., DMF vs. THF) or catalyst loading to minimize by-products . Quantum mechanical calculations (DFT) assess transition-state energetics, guiding experimental adjustments .
Q. What strategies address inconsistencies in biological assay data across studies?
- Assay standardization : Use positive controls (e.g., galantamine for acetylcholinesterase) and replicate experiments under fixed conditions (pH, temperature) .
- Off-target profiling : Screen against related enzymes (e.g., butyrylcholinesterase) to rule out nonspecific binding .
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .
Q. How to design pharmacokinetic studies for this compound?
- ADME profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests (human liver microsomes) to predict oral bioavailability .
- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites, focusing on amide hydrolysis or piperidine oxidation pathways .
- In silico modeling : Predict logP and plasma protein binding using tools like SwissADME to prioritize analogs with favorable pharmacokinetics .
Methodological Challenges and Solutions
Q. How to improve the resolution of overlapping NMR signals in complex regions?
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., amide carbonyl) for selective detection in heteronuclear experiments .
- Variable-temperature NMR : Reduce signal broadening caused by conformational flexibility .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data are inconclusive .
Q. What experimental designs mitigate synthetic scalability issues?
- DoE (Design of Experiments) : Apply factorial design to systematically vary parameters (e.g., temperature, catalyst concentration) and identify robust conditions .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
